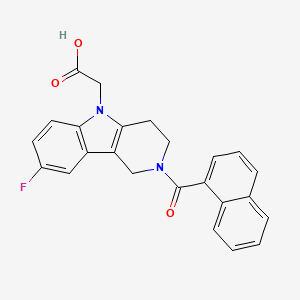

Setipiprant

Description

Properties

IUPAC Name |

2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAXLPDVOWLUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235739 | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866460-33-5 | |

| Record name | Setipiprant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866460-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setipiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setipiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETIPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Setipiprant's Mechanism of Action in Hair Follicles: A Technical Guide

For Immediate Release

An In-depth Analysis of Setipiprant as a Prostaglandin D2 Receptor Antagonist in the Context of Androgenetic Alopecia

This technical guide provides a comprehensive overview of the mechanism of action of setipiprant, a selective oral antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2/CRTH2/GPR44), in human hair follicles. It is intended for researchers, scientists, and drug development professionals engaged in the field of hair loss and regenerative medicine. This document synthesizes findings from preclinical studies and clinical trials to elucidate the molecular interactions and signaling pathways involved in setipiprant's potential effects on hair growth.

The Prostaglandin D2 Pathway in Androgenetic Alopecia

Androgenetic alopecia (AGA), the most common form of hair loss, is characterized by a progressive miniaturization of hair follicles. While the role of androgens, particularly dihydrotestosterone (DHT), is well-established, recent research has highlighted the crucial involvement of prostaglandins. Specifically, elevated levels of prostaglandin D2 (PGD2) have been identified in the bald scalp tissue of men with AGA.[1][2][3]

The production of PGD2 is catalyzed by the enzyme prostaglandin D2 synthase (PTGDS).[4] Notably, DHT has been shown to increase the levels of PTGDS, thereby linking the androgen-dependent mechanisms of hair loss to the PGD2 pathway. PGD2 exerts its inhibitory effect on hair growth by binding to the G protein-coupled receptor 44 (GPR44), also known as DP2 or CRTH2, which is expressed on hair follicles. This interaction is believed to trigger a signaling cascade that ultimately leads to the inhibition of hair follicle growth and may promote the transition of the hair follicle from the anagen (growth) phase to the catagen (regression) phase.

Setipiprant: A Selective DP2 Receptor Antagonist

Setipiprant (formerly known as ACT-129968 and KYTH-105) is a selective antagonist of the DP2 receptor. By binding to this receptor, setipiprant competitively blocks the binding of PGD2, thereby preventing its downstream signaling. This mechanism of action forms the scientific rationale for investigating setipiprant as a potential therapeutic agent for AGA. The aim is to counteract the inhibitory effects of PGD2 on the hair follicle, thereby promoting hair growth or preventing further hair loss.

Binding Affinity and Potency

| Ligand | Receptor | Binding Affinity (Ki) | Reference |

| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | 61 ± 23 nM |

Signaling Pathways and Cellular Effects

The DP2 receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit. Activation of the Gαi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The subsequent downstream signaling events in hair follicle cells are an active area of research. One proposed mechanism for PGD2-mediated hair growth inhibition is the induction of apoptosis (programmed cell death) in follicular keratinocytes. A metabolite of PGD2, 15-deoxy-Δ(12,14)-prostaglandin J2 (15-dPGJ2), has been shown to cause apoptosis in these cells. By blocking the DP2 receptor, setipiprant is hypothesized to prevent this apoptotic cascade.

Clinical Evidence: Phase 2a Trial in Androgenetic Alopecia

A multicenter, randomized, double-blind, placebo-controlled Phase 2a clinical trial was conducted to evaluate the efficacy and safety of oral setipiprant in men with AGA.

Experimental Protocol

-

Participants: Males aged 18 to 49 years with a diagnosis of AGA.

-

Intervention: Participants were randomized to receive either 1000 mg of setipiprant twice daily or a placebo for 24 weeks. A small cohort also received finasteride (1 mg/day) as a comparator.

-

Primary Endpoints: The two primary efficacy endpoints were the change from baseline in target area hair count (TAHC) at week 24, as measured by digital image analysis, and the subject's self-assessment of hair growth.

-

Methodology for TAHC: TAHC was quantified within a pre-specified target area of the scalp using macrophotography digital images to count the number of terminal hairs (hair width ≥ 30 μm).

Results

The Phase 2a trial did not meet its primary efficacy endpoints. At week 24, there was no statistically significant improvement in TAHC or subject self-assessment for the setipiprant group compared to the placebo group. While the drug was generally well-tolerated, it did not demonstrate efficacy for hair growth in this study.

| Treatment Group | Number of Subjects (Completed Week 24) | Mean Change from Baseline in TAHC (terminal hairs/cm²) at Week 24 | P-value vs. Placebo |

| Setipiprant (1000 mg BID) | Not explicitly stated for TAHC analysis | 6.7 | 0.92 |

| Placebo | Not explicitly stated for TAHC analysis | 7.0 | - |

| Finasteride (1 mg QD) | Not explicitly stated for TAHC analysis | 33.9 | Not statistically compared |

Data sourced from the publication of the Phase 2a clinical trial results.

In Vitro and Ex Vivo Experimental Models

The investigation of setipiprant's mechanism of action relies on various preclinical models that recapitulate aspects of hair follicle biology.

Human Hair Follicle Organ Culture

This ex vivo model involves the microdissection of human hair follicles from scalp skin and their maintenance in a culture medium. This system allows for the direct assessment of the effects of compounds like PGD2 and setipiprant on hair follicle elongation and cycling.

Exemplary Protocol Outline:

-

Isolation: Anagen hair follicles are isolated from human scalp skin biopsies under a dissecting microscope.

-

Culture: Individual follicles are cultured in supplemented Williams E medium in separate wells of a 24-well plate.

-

Treatment: Test compounds (e.g., PGD2, setipiprant, vehicle control) are added to the culture medium.

-

Analysis: Hair shaft elongation is measured daily using imaging software. At the end of the culture period, follicles can be processed for histological analysis or molecular assays (e.g., TUNEL assay for apoptosis).

Scalp Biopsy Analysis

Analysis of scalp biopsies from individuals with AGA provides direct evidence for the involvement of the PGD2 pathway.

Methodology for PGD2 Measurement:

-

Biopsy Collection: Punch biopsies are taken from both balding and non-balding areas of the scalp.

-

Tissue Homogenization: The tissue is homogenized to release intracellular contents.

-

Extraction: Prostaglandins are extracted from the homogenate.

-

Quantification: PGD2 levels are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or, for greater accuracy, liquid chromatography-mass spectrometry (LC-MS).

Conclusion and Future Directions

Setipiprant is a potent and selective antagonist of the DP2 receptor, which is a key component of the PGD2 signaling pathway implicated in the pathogenesis of androgenetic alopecia. The mechanism of action involves the blockade of PGD2-mediated inhibition of hair growth, which is thought to involve the prevention of apoptosis in follicular keratinocytes. While the preclinical data provided a strong rationale for the clinical development of setipiprant for AGA, a Phase 2a clinical trial did not demonstrate a statistically significant improvement in hair growth compared to placebo.

Future research in this area may focus on several aspects:

-

Further elucidation of the downstream signaling pathways of the DP2 receptor in hair follicle cells.

-

Investigation into the potential for topical formulations of setipiprant to achieve higher local concentrations in the scalp with minimal systemic exposure.

-

Exploration of combination therapies that target both the androgen and prostaglandin pathways.

-

Identification of patient subpopulations that may be more responsive to DP2 receptor antagonism.

This technical guide provides a summary of the current understanding of setipiprant's mechanism of action in hair follicles. Continued research is necessary to fully comprehend the complex interplay of factors that regulate hair growth and to develop more effective treatments for androgenetic alopecia.

References

- 1. Prostaglandin D2 Inhibits Hair Growth and Is Elevated in Bald Scalp of Men with Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of GPCR-Gαi signaling increases keratinocyte proliferation and reduces differentiation, leading to epidermal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 inhibits hair growth and is elevated in bald scalp of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]

Setipiprant: A Technical Guide to its CRTH2 Receptor Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setipiprant (developmental code names ACT-129968 and KYTH-105) is a selective, orally available antagonist of the prostaglandin D2 (PGD2) receptor 2, more commonly known as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G protein-coupled receptor (GPCR) that plays a significant role in allergic inflammation.[2] It is preferentially expressed on key effector cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] The binding of its natural ligand, PGD2, to CRTH2 triggers a cascade of pro-inflammatory events, including cell migration, activation, and the release of cytokines.[3] By competitively blocking this interaction, setipiprant has been investigated as a therapeutic agent for allergic conditions such as asthma and allergic rhinitis.[2] This technical guide provides an in-depth overview of the core pharmacological attributes of setipiprant, focusing on its binding affinity for the CRTH2 receptor and its selectivity profile against other receptors.

CRTH2 Receptor Signaling Pathway

The CRTH2 receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit. Upon activation by its endogenous ligand, PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the decrease in cAMP, contributes to the downstream cellular responses, including chemotaxis, degranulation, and cytokine release.

Caption: CRTH2 receptor signaling cascade upon PGD2 binding and its inhibition by setipiprant.

Binding Affinity and Selectivity

Setipiprant exhibits potent and selective antagonism of the CRTH2 receptor. Its high affinity for CRTH2 is a key determinant of its pharmacological activity.

Quantitative Data for Binding Affinity and Selectivity

The following tables summarize the binding affinity of setipiprant for the human CRTH2 receptor and its selectivity against a panel of other prostanoid and chemokine receptors.

| Ligand | Receptor | Assay Type | Affinity (Ki) |

| Setipiprant | human CRTH2 | Radioligand Binding | 6 nM |

| Receptor | Ligand | Assay Type | Affinity (IC50) |

| DP1 | Setipiprant | Functional | >10,000 nM |

| IP | Setipiprant | Functional | >10,000 nM |

| EP1 | Setipiprant | Functional | >10,000 nM |

| EP2 | Setipiprant | Functional | >10,000 nM |

| EP3 | Setipiprant | Functional | >10,000 nM |

| EP4 | Setipiprant | Functional | >10,000 nM |

| FP | Setipiprant | Functional | >10,000 nM |

| TP (TxA2) | Setipiprant | Functional | >10,000 nM |

| CysLT1 | Setipiprant | Functional | >10,000 nM |

| CysLT2 | Setipiprant | Functional | >10,000 nM |

Note: A higher Ki or IC50 value indicates lower binding affinity.

The data clearly demonstrates that setipiprant is a highly potent antagonist of the CRTH2 receptor with a dissociation constant in the low nanomolar range. In contrast, its affinity for other related prostanoid receptors and cysteinyl leukotriene receptors is significantly lower, with IC50 values exceeding 10 micromolar. This substantial difference in binding affinities underscores the high selectivity of setipiprant for the CRTH2 receptor.

Experimental Protocols

The determination of setipiprant's binding affinity and selectivity relies on robust in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for CRTH2 Receptor

This assay is employed to determine the binding affinity of a test compound (e.g., setipiprant) to the CRTH2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human CRTH2 receptor

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Membrane preparation

-

Radioligand: [3H]-PGD2

-

Unlabeled PGD2 (for determining non-specific binding)

-

Test compound (Setipiprant)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

96-well microtiter plates

-

Scintillation proximity assay (SPA) beads (e.g., Wheat Germ Agglutinin coated) or glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hCRTH2 cells to confluency.

-

Harvest and wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of [3H]-PGD2 (typically at or near its Kd).

-

Increasing concentrations of the test compound (setipiprant) or unlabeled PGD2 (for competition curve).

-

Membrane preparation (typically 5-10 µg of protein per well).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Radioligand:

-

SPA Method: If using SPA beads, the radioligand bound to the receptor on the membrane will be in close proximity to the bead, generating a light signal.

-

Filtration Method: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

SPA Method: Count the plate in a microplate scintillation counter.

-

Filtration Method: Place the filters in scintillation vials with scintillation fluid and count in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled PGD2) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value (dissociation constant of the inhibitor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Functional Assay for Receptor Selectivity

To assess the functional selectivity of setipiprant, its ability to antagonize the function of CRTH2 is compared to its effect on other receptors. A common functional assay for Gαi-coupled receptors like CRTH2 is the measurement of agonist-induced inhibition of cAMP production.

Materials:

-

Cell lines expressing the target receptors (e.g., CRTH2, DP1, EP2, etc.)

-

Specific agonists for each receptor

-

Forskolin (an adenylyl cyclase activator)

-

Test compound (Setipiprant)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture reagents

Procedure:

-

Cell Culture and Plating:

-

Culture the specific receptor-expressing cell lines.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay:

-

Pre-incubate the cells with increasing concentrations of setipiprant or vehicle for a defined period.

-

Stimulate the cells with a fixed concentration of the respective receptor agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gαi-coupled receptor more readily measurable.

-

Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the agonist concentration in the presence and absence of different concentrations of setipiprant.

-

Determine the IC50 of setipiprant for each receptor, which is the concentration that produces a 50% reversal of the agonist-induced inhibition of cAMP production.

-

Caption: Workflow for assessing functional receptor selectivity via a cAMP-based assay.

Conclusion

Setipiprant is a potent and highly selective antagonist of the CRTH2 receptor. Its low nanomolar binding affinity for CRTH2, coupled with its negligible activity at other prostanoid and related receptors, establishes a pharmacological profile well-suited for targeted therapeutic intervention in CRTH2-mediated inflammatory pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of setipiprant and other CRTH2 antagonists in drug discovery and development.

References

- 1. Setipiprant - Wikipedia [en.wikipedia.org]

- 2. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Profile of Setipiprant: A CRTH2 Antagonist for Hair Growth

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Setipiprant (ACT-129968, KYTH-105) is a selective, orally available antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] Initially developed for allergic rhinitis and asthma, its potential application in androgenetic alopecia (AGA) emerged from the discovery that PGD2 is a potent inhibitor of hair growth.[2][3] Elevated levels of PGD2 have been identified in the bald scalp of men with AGA.[4] Preclinical in vitro studies using human hair follicle organ cultures have been instrumental in elucidating the mechanism of action of Setipiprant in mitigating PGD2-induced hair growth inhibition. This technical guide provides a comprehensive overview of the core preclinical in vitro findings, methodologies, and signaling pathways associated with Setipiprant's effect on hair growth.

Mechanism of Action: Targeting the PGD2-CRTH2 Pathway

The scientific rationale for investigating Setipiprant in AGA is based on the inhibitory role of PGD2 on hair follicles. PGD2, produced by prostaglandin D2 synthase (PTGDS), binds to the G-protein-coupled receptor CRTH2 on hair follicle cells.[2] This interaction is believed to trigger a signaling cascade that ultimately leads to the miniaturization of hair follicles and the prolongation of the telogen (resting) phase of the hair cycle. Setipiprant acts as a competitive antagonist at the CRTH2 receptor, thereby blocking the downstream effects of PGD2 and theoretically preventing hair growth inhibition.

In Vitro Efficacy in Human Hair Follicle Organ Culture

While detailed quantitative data from head-to-head studies of Setipiprant in publicly accessible peer-reviewed literature is limited, a clinical research protocol for a Phase 2a trial explicitly references preclinical findings. The protocol states that "Setipiprant effectively prevents PGD2-induced hair growth inhibition in human hair follicle mini organ cultures (Cotsarelis et al, 2015b)." This indicates that in a laboratory setting, Setipiprant was able to counteract the negative effects of PGD2 on isolated human hair follicles.

The foundational research by Garza et al. (2012), which identified the role of PGD2 in hair loss, provides context for the expected effects of a CRTH2 antagonist like Setipiprant.

Table 1: Summary of PGD2-Induced Hair Growth Inhibition in Human Hair Follicle Explants

| Parameter | Vehicle Control | PGD2 Treatment | Expected Outcome with Setipiprant + PGD2 |

| Hair Shaft Elongation | Normal Growth | Inhibition of Growth | Rescue of Growth Inhibition |

| Anagen Phase Duration | Maintained | Potentially Shortened | Maintenance of Anagen Phase |

| Gene Expression | Baseline Levels | Altered (e.g., genes associated with hair cycle regulation) | Reversal of PGD2-induced gene expression changes |

Note: This table is based on the established inhibitory effects of PGD2 on hair follicles. The "Expected Outcome" column represents the hypothesized effect of Setipiprant based on its mechanism of action as a CRTH2 antagonist.

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical in vitro evaluation of Setipiprant, based on standard practices in hair follicle research.

Human Hair Follicle Organ Culture

This ex vivo model maintains the three-dimensional structure and physiological responses of the hair follicle.

-

Source: Scalp biopsies from consenting human donors.

-

Follicle Isolation: Individual anagen hair follicles are microdissected from the subcutaneous fat.

-

Culture Medium: Williams' E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.

-

Treatment:

-

Follicles are cultured in the presence of a vehicle control, PGD2 at a predetermined inhibitory concentration, or a combination of PGD2 and varying concentrations of Setipiprant.

-

A Setipiprant-only group would also be included to assess any direct effects on hair growth.

-

-

Endpoint Analysis:

-

Hair Shaft Elongation: Measured daily using a calibrated eyepiece or imaging software.

-

Hair Cycle Staging: Assessed through morphological changes at the end of the culture period.

-

Immunohistochemistry: Analysis of protein expression (e.g., proliferation markers like Ki-67) in cryosections of the hair follicles.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure changes in genes related to the hair cycle and prostaglandin signaling.

-

Dermal Papilla Cell Culture

Dermal papilla cells are critical for regulating hair follicle growth and cycling.

-

Cell Isolation: Dermal papillae are microdissected from human hair follicles and cultured to allow for cell outgrowth.

-

Cell Culture: Dermal papilla cells are maintained in DMEM or a specialized fibroblast medium supplemented with fetal bovine serum and antibiotics.

-

Assays:

-

Proliferation Assays (e.g., MTT, BrdU): To determine the effect of Setipiprant on dermal papilla cell viability and proliferation in the presence or absence of PGD2.

-

Gene and Protein Expression Analysis: Western blotting and qRT-PCR to assess the impact of Setipiprant on signaling pathways activated by PGD2.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the preclinical in vitro studies of Setipiprant.

Discussion and Future Directions

The available preclinical in vitro evidence, primarily from human hair follicle organ culture, supports the mechanism of action of Setipiprant as a CRTH2 antagonist capable of reversing PGD2-induced hair growth inhibition. These studies were crucial in providing the rationale for advancing Setipiprant into clinical trials for androgenetic alopecia.

Despite the promising in vitro findings, a Phase 2a clinical trial of oral Setipiprant did not demonstrate a statistically significant improvement in hair growth compared to placebo in men with AGA. This discrepancy between the in vitro and clinical results highlights the complexities of translating preclinical findings to human efficacy. Factors such as drug delivery to the target tissue, the multifactorial nature of AGA beyond the PGD2 pathway, and the specific patient population may have contributed to the clinical trial outcome.

Future in vitro research could explore the following:

-

The interaction of Setipiprant with other signaling pathways involved in hair growth.

-

The potential for topical formulations of Setipiprant to achieve higher local concentrations in the scalp.

-

The efficacy of Setipiprant in combination with other hair growth-promoting agents.

References

Setipiprant's Role in Prostaglandin D2-Mediated Inflammation in Scalp Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) has been identified as a key inflammatory mediator implicated in the pathophysiology of Androgenetic Alopecia (AGA). Elevated levels of PGD2 in bald scalp tissue are correlated with the inhibition of hair growth. This mechanism is primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Setipiprant (ACT-129968) is a potent and selective oral antagonist of the CRTH2 receptor. Initially developed for allergic conditions, its mechanism of action presented a novel therapeutic target for AGA. This technical guide provides an in-depth review of the PGD2-mediated inflammatory pathway in scalp tissue, the pharmacological properties of Setipiprant, a summary of its clinical evaluation in AGA, and detailed experimental protocols relevant to this field of research.

The PGD2-CRTH2 Signaling Pathway in Hair Follicle Pathophysiology

Androgenetic alopecia is characterized by follicular miniaturization, a process driven by androgens, specifically dihydrotestosterone (DHT). Recent evidence has elucidated a critical downstream inflammatory pathway involving PGD2. In the scalp of individuals with AGA, DHT stimulates the expression of Prostaglandin D2 Synthase (PTGDS), the enzyme responsible for converting Prostaglandin H2 (PGH2) into PGD2.[1][2]

Studies have demonstrated that PGD2 levels are significantly elevated in bald scalp tissue compared to haired areas.[3] PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (DP2).[4] Research indicates that the hair growth-inhibitory effects of PGD2 are mediated specifically through the CRTH2 receptor, which is expressed on various immune cells, including T helper 2 (Th2) cells and eosinophils, as well as on cells within the hair follicle.[4]

Activation of the CRTH2 receptor, a Gαi-coupled receptor, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium (Ca²⁺). This signaling cascade promotes the chemotaxis and activation of inflammatory cells, contributing to a state of chronic micro-inflammation around the hair follicle. Furthermore, studies in human dermal papilla cells suggest that the PGD2-CRTH2 pathway can activate AKT signaling, which in turn regulates the expression of the Androgen Receptor (AR), potentially creating a positive feedback loop that exacerbates the effects of androgens on the follicle. This sustained inflammatory environment is thought to contribute to the follicular miniaturization and shortened anagen (growth) phase characteristic of AGA.

Setipiprant: A Selective CRTH2 Antagonist

Setipiprant is a selective, orally bioavailable antagonist of the CRTH2 receptor. Its development was based on inhibiting the pro-inflammatory effects of PGD2.

Pharmacological Profile

The key pharmacological parameter for Setipiprant is its potency as a CRTH2 antagonist.

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ | 6 nM | Human | CRTH2 Receptor Antagonism | |

| Binding Affinity (Kᵢ) of PGD2 to CRTH2 | 2.4 ± 0.2 nM | Human | Radioligand Binding Assay |

Preclinical and Clinical Evidence

Evidence for PGD2-Mediated Inflammation in Scalp Tissue

Quantitative analysis of scalp biopsies from men with AGA has confirmed the upregulation of the PGD2 pathway in balding areas.

| Analyte | Haired Scalp | Bald Scalp | Method | P-value | Reference |

| PGD2 Level (ng/g tissue) | 1.5 ng/g | 16.3 ng/g | Immunoassay | <0.05 | |

| PGD2 Level (ng/g tissue) | 25.6 ng/g | 53.5 ng/g | UHPLC-MS | <0.05 |

Ex vivo studies using cultured human hair follicles have functionally demonstrated that PGD2 directly inhibits the elongation of the hair shaft, confirming its role as a negative regulator of hair growth.

Phase 2a Clinical Trial of Oral Setipiprant for AGA

A multicenter, randomized, double-blind, placebo-controlled Phase 2a study was conducted to evaluate the efficacy and safety of oral Setipiprant in adult males with AGA.

3.2.1 Efficacy Results The study's co-primary efficacy endpoints were the change from baseline in Target Area Hair Count (TAHC) and the Subject Self-Assessment (SSA) at week 24. The trial did not meet these endpoints, showing no statistically significant improvement in hair growth for Setipiprant compared to placebo.

| Endpoint (Change from Baseline at Week 24) | Placebo (n=74) | Setipiprant 1000 mg BID (n=83) | Finasteride 1 mg QD (n=12) | P-value (Setipiprant vs. Placebo) | Reference |

| Mean Change in TAHC (hairs/cm²) | +7.0 | +6.7 | +33.9 | 0.92 | |

| Mean Change in IGA Score (-3 to +3 scale) | -0.3 | -0.3 | +0.2 | 0.85 |

3.2.2 Safety and Tolerability Setipiprant was found to be generally safe and well-tolerated. The incidence of treatment-related adverse events (AEs) was higher in the Setipiprant group than in the placebo group, though most were mild to moderate in severity.

| Parameter | Placebo (n=74) | Setipiprant 1000 mg BID (n=83) | Finasteride 1 mg QD (n=12) | Reference |

| Subjects with Treatment-Related AEs | 12.3% | 25.9% | 25.0% | |

| Most Common AEs in Setipiprant Group (≥2 subjects) | - | ALT increased, weight increased, abnormal hair growth, AST increased, upper abdominal pain, diarrhea | - | |

| Serious Adverse Events (SAEs) | 2 (unrelated) | 0 | 0 |

Key Experimental Protocols

Quantification of PGD2 in Scalp Tissue via UHPLC-MS/MS

This protocol provides a highly sensitive and specific method for measuring PGD2 levels in tissue biopsies.

-

Sample Preparation :

-

Approximately 10-30 mg of frozen scalp tissue is weighed and homogenized in a glass tissue grinder containing 1 mL saline and 2 mL acetone.

-

An internal standard (e.g., 1 ng of PGE₂-d₄) is added to each sample for quantification.

-

The homogenate is centrifuged (e.g., 2000 x g for 10 minutes).

-

-

Lipid Extraction :

-

The supernatant is collected and washed three times with 2 mL of hexane to remove neutral lipids.

-

The aqueous phase is acidified to pH 3.5 with formic acid.

-

Prostaglandins are extracted with 2 mL of chloroform. The chloroform layer is collected.

-

-

Analysis :

-

The extracted sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Chromatography : A C18 reverse-phase column is used with a gradient mobile phase (e.g., water and acetonitrile/methanol with 0.005% acetic acid).

-

Mass Spectrometry : The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect the mass transitions for PGD2 and the internal standard.

-

-

Quantification :

-

A standard curve is generated using known concentrations of PGD2.

-

The PGD2 concentration in the tissue sample is calculated relative to the internal standard and expressed as ng per gram of tissue.

-

Ex Vivo Human Hair Follicle Organ Culture

This assay is used to assess the direct effect of compounds on hair growth outside the body.

-

Follicle Isolation : Anagen VI hair follicles are microdissected from human scalp skin samples (typically from occipital scalp obtained during cosmetic surgery).

-

Culture : Individual follicles are placed in wells of a 24-well plate containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Treatment : Test compounds (e.g., PGD2, Setipiprant, vehicle control) are added to the culture medium.

-

Analysis of Hair Growth : The length of the hair shaft is measured from a fixed reference point at Day 0 and at subsequent time points (e.g., daily for 7-10 days) using a calibrated microscope and imaging software.

-

Histological Analysis : At the end of the culture period, follicles can be fixed, sectioned, and stained (e.g., with Ki-67) to assess cell proliferation in the hair matrix.

Clinical Efficacy Assessment: Target Area Hair Count (TAHC)

TAHC is a standardized, objective method for quantifying hair growth in clinical trials.

-

Target Area Identification : A 1 cm² circular area is identified in a region of active hair loss (e.g., the vertex). The location is marked with a semi-permanent tattoo to ensure consistent measurements at each visit.

-

Hair Clipping : Hair within the target area is clipped to a uniform length (approximately 1 mm).

-

Macrophotography : High-resolution digital images of the target area are taken using a stereotactic device to ensure consistent angle, lighting, and distance.

-

Image Analysis : The images are analyzed by trained technicians, often blinded to the treatment arm. Terminal hairs, defined as those with a diameter greater than or equal to 30 µm, are counted.

-

Data Reporting : The primary endpoint is the change in the number of terminal hairs per cm² from baseline to the final study visit.

Conclusion

The identification of the PGD2-CRTH2 pathway as a key mediator of inflammation and hair growth inhibition in AGA provided a strong scientific rationale for investigating Setipiprant as a potential therapy. Setipiprant is a potent and selective antagonist of the CRTH2 receptor, effectively blocking the target in this pathway. However, despite the sound preclinical basis, a Phase 2a clinical trial in men with AGA demonstrated that oral Setipiprant (1000 mg BID) was not effective at promoting hair growth compared to placebo. While the drug was well-tolerated, the lack of efficacy suggests that either the antagonism of the PGD2-CRTH2 pathway alone is insufficient to overcome the complex pathophysiology of AGA, or that higher local concentrations in the scalp tissue might be required. These findings underscore the challenge of translating preclinical models to clinical outcomes in hair loss research. Future investigations may explore the role of other inflammatory pathways or the potential for topical formulations to achieve higher target engagement in the scalp.

References

- 1. setipiprant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Evaluation of Setipiprant in Mouse Models of Hair Loss: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setipiprant (formerly ACT-129968 and KYTH-105) is a selective oral antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2).[1][2] The discovery that PGD2 is elevated in the bald scalp of men with androgenetic alopecia (AGA) and that it inhibits hair growth has positioned the PGD2/DP2 signaling pathway as a novel target for hair loss therapies.[3] While clinical trials in humans did not demonstrate statistically significant efficacy for hair growth, the preclinical evaluation of Setipiprant in mouse models remains a critical component for understanding its biological activity and the role of the PGD2 pathway in hair follicle pathobiology. This technical guide provides a comprehensive overview of the in vivo evaluation of Setipiprant in mouse models of hair loss, detailing experimental protocols, summarizing potential quantitative data, and visualizing key pathways and workflows.

Introduction: The Prostaglandin D2 Pathway in Hair Loss

Prostaglandins are lipid compounds that play diverse roles in physiology and pathology. Research has identified opposing roles for different prostaglandins in the regulation of the hair follicle cycle. While prostaglandins like PGE2 and PGF2α are known to promote hair growth, PGD2 has been identified as a potent inhibitor.[3][4]

The foundational work by Garza et al. in 2012 established that PGD2 synthase and PGD2 levels are significantly elevated in the bald scalp tissue of men with AGA. Subsequent functional studies in animal models demonstrated that topical application of PGD2 inhibits hair growth in mice. This inhibitory effect is mediated through the DP2 receptor, a G-protein-coupled receptor. Setipiprant, as a selective antagonist of the DP2 receptor, was therefore developed to counteract the inhibitory effects of PGD2 on hair follicles and promote hair growth.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for Setipiprant in the context of hair loss involves the blockade of the PGD2-DP2 signaling cascade, which is thought to contribute to the miniaturization of hair follicles and the shortening of the anagen (growth) phase of the hair cycle.

Figure 1: Mechanism of Action of Setipiprant in Hair Follicles.

Experimental Protocols for In Vivo Evaluation

While specific preclinical studies on Setipiprant for hair loss have not been extensively published, it is possible to detail the likely experimental protocols based on the foundational research in the field and standard methodologies for evaluating hair growth in mouse models.

PGD2-Induced Hair Growth Inhibition Model

This model directly assesses the ability of Setipiprant to counteract the inhibitory effects of exogenously applied PGD2.

-

Animal Model: C57BL/6 mice, typically 6-7 weeks of age (at the beginning of the telogen phase of the hair cycle).

-

Anagen Induction: The hair on the dorsal skin of the mice is depilated to synchronize the hair follicles in the anagen phase.

-

Treatment Groups:

-

Vehicle Control

-

PGD2 Treatment

-

Setipiprant + PGD2 Treatment

-

Setipiprant Only

-

-

Drug Administration:

-

PGD2 is typically applied topically to the depilated dorsal skin.

-

Setipiprant can be administered orally (gavage) or topically, depending on the formulation being tested.

-

-

Duration: The study typically runs for 2-3 weeks, with regular monitoring of hair growth.

-

Endpoint Analysis:

-

Macroscopic Imaging: Daily photographs of the treated area to document hair growth.

-

Histological Analysis: Skin biopsies are taken at the end of the study to assess hair follicle morphology, staging (anagen vs. catagen/telogen), and number.

-

Quantitative Hair Growth Analysis: Measurement of hair length and density.

-

Transgenic Mouse Model of Androgenetic Alopecia

This model provides a more chronic and potentially more clinically relevant assessment of Setipiprant's efficacy. Garza et al. described a transgenic mouse model (K14-Ptgs2) that overexpresses prostaglandin-endoperoxide synthase 2, leading to elevated PGD2 levels in the skin and resulting in alopecia that mimics human AGA.

-

Animal Model: K14-Ptgs2 transgenic mice.

-

Treatment Groups:

-

Vehicle Control

-

Setipiprant Treatment

-

Positive Control (e.g., Minoxidil)

-

-

Drug Administration: Oral administration of Setipiprant is likely the preferred route to assess systemic efficacy.

-

Duration: A longer-term study, potentially several months, to assess the prevention or reversal of hair loss.

-

Endpoint Analysis:

-

Hair Density and Coverage Scoring: Regular assessment of the degree of alopecia.

-

Histological Analysis: Evaluation of hair follicle miniaturization, a key feature of AGA.

-

Biomarker Analysis: Measurement of PGD2 levels and inflammatory markers in skin tissue.

-

Data Presentation

The following tables represent the types of quantitative data that would be generated from the in vivo mouse studies described above. The values are illustrative and based on the expected outcomes according to the mechanism of action.

Table 1: Illustrative Quantitative Data from PGD2-Induced Hair Growth Inhibition Model

| Treatment Group | Mean Hair Length (mm) at Day 14 | Anagen Follicle Ratio (%) |

| Vehicle Control | 8.5 ± 0.7 | 92 ± 5 |

| PGD2 | 2.1 ± 0.4 | 35 ± 8 |

| Setipiprant + PGD2 | 7.9 ± 0.6 | 88 ± 6 |

| Setipiprant Only | 8.6 ± 0.8 | 93 ± 4 |

Table 2: Illustrative Quantitative Data from K14-Ptgs2 Transgenic Mouse Model

| Treatment Group | Hair Density Score (0-5 scale) at 3 months | Miniaturized Follicle Ratio (%) |

| Vehicle Control | 1.2 ± 0.3 | 65 ± 10 |

| Setipiprant | 3.8 ± 0.5 | 25 ± 7 |

| Positive Control | 4.1 ± 0.4 | 22 ± 6 |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the in vivo evaluation of a compound like Setipiprant in a mouse model of hair loss.

Figure 2: Experimental Workflow for In Vivo Hair Loss Studies.

Conclusion

The preclinical evaluation of Setipiprant in mouse models of hair loss is predicated on the well-established inhibitory role of the PGD2/DP2 signaling pathway in hair growth. While the lack of published, peer-reviewed data on the in vivo efficacy of Setipiprant in these models presents a challenge, the experimental protocols and expected outcomes can be logically constructed based on foundational studies. The methodologies and illustrative data presented in this guide provide a framework for researchers and drug development professionals to understand and potentially replicate the in vivo evaluation of DP2 receptor antagonists for the treatment of hair loss. Despite the disappointing results in human clinical trials, the study of Setipiprant in preclinical models offers valuable insights into the complex biology of the hair follicle.

References

- 1. Setipiprant - Wikipedia [en.wikipedia.org]

- 2. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The physiological and pharmacological roles of prostaglandins in hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The physiological and pharmacological roles of prostaglandins in hair growth [kjpp.net]

Methodological & Application

Setipiprant in Preclinical Research: Application Notes for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setipiprant, also known by its developmental codes ACT-129968 and KYTH-105, is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2/CRTH2).[1] The scientific rationale for investigating setipiprant in the context of hair loss stems from the discovery that PGD2 levels are elevated in the bald scalps of men with androgenetic alopecia and that PGD2 inhibits hair growth.[2] Preclinical studies have demonstrated that the topical application of PGD2 to mouse skin inhibits hair growth, suggesting a causal role in baldness.[2] By blocking the PGD2 receptor, setipiprant aims to counteract this inhibitory effect and promote an environment conducive to hair growth.[2]

While setipiprant has been evaluated in human clinical trials for both allergic rhinitis and androgenetic alopecia, detailed protocols and specific dosage information for its use in in vivo mouse models are not extensively published in publicly available literature.[1] This document aims to provide a comprehensive overview of the known mechanism of action, the logical framework for its use in mouse models of hair loss, and general protocols that can be adapted for preclinical research pending dose-finding studies.

Mechanism of Action: The PGD2 Pathway in Hair Follicles

Prostaglandin D2 is a lipid mediator that plays a role in various physiological processes, including inflammation and smooth muscle contraction. In the context of hair follicles, PGD2 has been identified as an inhibitor of hair growth. It is synthesized by prostaglandin D2 synthase (PTGDS) and exerts its effects by binding to two receptors: the PGD2 receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 or GPR44. Research indicates that the inhibitory effect of PGD2 on hair growth is mediated through the DP2 receptor. Setipiprant is a potent and selective antagonist of this DP2 receptor.

The proposed mechanism involves PGD2, upon binding to the DP2 receptor on hair follicle cells, initiating a signaling cascade that leads to the miniaturization of the hair follicle and the shortening of the anagen (growth) phase of the hair cycle. By blocking this interaction, setipiprant is hypothesized to prevent the downstream signaling that inhibits hair growth, thereby allowing the hair follicle to remain in the anagen phase for a longer duration and potentially reversing the miniaturization process.

Figure 1: Simplified signaling pathway of PGD2-mediated hair growth inhibition and the antagonistic action of setipiprant.

Quantitative Data from Preclinical and Clinical Studies

| Species | Study Type | Dosage | Key Findings |

| Rat | Pharmacokinetics | Not Specified | Oral bioavailability: 44%; Half-life: 6 hours. |

| Dog | Pharmacokinetics | Not Specified | Oral bioavailability: 55%. |

| Human | Phase 2a (Androgenetic Alopecia) | 1000 mg twice daily (oral) | Well-tolerated but did not demonstrate statistically significant efficacy versus placebo. |

| Human | Phase 2 & 3 (Allergic Rhinitis) | 100 mg, 500 mg, 1000 mg (oral) | Well-tolerated and showed some efficacy, but not superior to existing treatments. |

Note: The human dosages listed above are not directly translatable to mouse models and should not be used for dose calculations. A proper dose-range-finding study in mice is essential.

Experimental Protocols

Given the absence of specific published protocols for setipiprant administration in mouse hair growth studies, the following sections provide generalized methodologies for key experimental procedures that would be required. Researchers must conduct a pilot study to determine the optimal and safe dosage of setipiprant for their specific mouse model and research question.

Protocol 1: Androgenetic Alopecia (AGA) Mouse Model Induction

This protocol describes a common method for inducing an AGA-like phenotype in mice, which can then be used to test the efficacy of setipiprant.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Testosterone propionate (or dihydrotestosterone)

-

Vehicle for hormone administration (e.g., corn oil, sesame oil)

-

Clippers and/or depilatory cream

-

Syringes and needles for injection (if applicable)

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Synchronize the hair cycle of the mice by depilating a defined area on the dorsal skin. This can be done by clipping the fur followed by the application of a depilatory cream. This induces the anagen phase of the hair cycle.

-

Prepare the androgen solution (e.g., testosterone propionate in corn oil) at the desired concentration.

-

Administer the androgen to the mice. This can be done via subcutaneous injection or topical application. The frequency and duration of administration will depend on the specific model being used.

-

Monitor the mice for signs of hair loss or delayed hair regrowth in the depilated area compared to a control group receiving the vehicle alone.

Protocol 2: Oral Administration of Setipiprant via Gavage

This is a standard protocol for oral gavage in mice and should be adapted for setipiprant. The formulation of setipiprant (i.e., the vehicle used) will need to be determined based on its solubility and stability. Setipiprant is reported to be soluble in DMSO.

Materials:

-

Setipiprant

-

Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil, sterile water with a solubilizing agent)

-

Gavage needles (18-20 gauge, with a ball tip)

-

Syringes

-

Animal scale

Procedure:

-

Weigh each mouse to determine the correct volume of the dosing solution to administer.

-

Prepare the setipiprant dosing solution at the desired concentration. Ensure the solution is homogenous.

-

Gently restrain the mouse, ensuring that the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the calculated volume of the setipiprant solution.

-

Carefully remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

-

This procedure would be repeated at a determined frequency (e.g., once or twice daily) for the duration of the study.

Figure 2: A general experimental workflow for evaluating the efficacy of setipiprant in a mouse model of hair loss.

Concluding Remarks for Researchers

The investigation of setipiprant in mouse models of hair loss is a logical and scientifically supported avenue of research. However, the lack of publicly available, peer-reviewed data on the specific dosages and detailed administration protocols for setipiprant in mice necessitates a cautious and methodical approach. Researchers are strongly advised to conduct preliminary dose-finding and tolerability studies to establish a safe and effective dose range for their specific experimental conditions. The information and generalized protocols provided herein should serve as a foundation for the development of more detailed and optimized study designs.

References

Setipiprant in Cell Culture: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Setipiprant, a selective Prostaglandin D2 Receptor 2 (DP2/CRTH2) antagonist, in cell culture experiments. This document outlines the necessary protocols for its formulation, administration, and application in relevant in vitro assays, complete with data presentation and visualizations of its mechanism of action.

Introduction

Setipiprant (also known as ACT-129968 or KYTH-105) is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, officially named the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] PGD2 is a key lipid mediator involved in allergic inflammation and has been implicated in conditions such as asthma and androgenetic alopecia.[1][2] By blocking the CRTH2 receptor, Setipiprant inhibits the downstream signaling pathways activated by PGD2, which include the migration and activation of various immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils.[1] In vitro studies have demonstrated that Setipiprant can effectively block eosinophil activation.[2] This makes it a valuable tool for studying the roles of the PGD2/CRTH2 axis in various cellular processes.

Formulation and Administration of Setipiprant

Proper preparation of Setipiprant is crucial for obtaining reliable and reproducible results in cell culture experiments.

Solubility and Stock Solution Preparation:

Setipiprant is a light yellow to yellow solid that is readily soluble in dimethyl sulfoxide (DMSO).

-

Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).

-

Solubility: ≥ 36 mg/mL in DMSO.

-

Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution, for example, 10 mM or 20 mM in 100% DMSO. This allows for minimal solvent concentration in the final culture medium.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

Administration to Cell Culture:

When treating cells, the Setipiprant stock solution should be diluted in the appropriate cell culture medium to the desired final concentration.

-

Vehicle Control: A vehicle control containing the same final concentration of DMSO as the Setipiprant-treated wells is essential in all experiments to account for any effects of the solvent on the cells.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity. A concentration of 0.1% is often preferred.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by Setipiprant and a general workflow for conducting cell-based assays with this antagonist.

Quantitative Data Summary

The following table summarizes key quantitative data for Setipiprant from in vitro assays.

| Parameter | Value | Cell System | Assay Type | Reference |

| IC₅₀ | 6.0 nM | Recombinant | CRTH2 Receptor Binding | N/A |

| Dissociation Constant (Kd) | 6 nM | N/A | DP2 Receptor Binding |

Note: Specific effective concentrations in cell-based functional assays (e.g., EC₅₀ for inhibition of migration) may vary depending on the cell type, agonist concentration, and assay conditions.

Experimental Protocols

Below are detailed protocols for the preparation of Setipiprant and its application in common cell-based assays.

Protocol 1: Preparation of Setipiprant Stock and Working Solutions

Materials:

-

Setipiprant powder (Molar Mass: 402.425 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Appropriate cell culture medium

Procedure:

-

Stock Solution (10 mM):

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh out 4.02 mg of Setipiprant powder into the tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved. Sonication may be used if necessary to aid dissolution.

-

This yields a 10 mM stock solution.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

-

Store at -80°C for long-term storage (up to 6 months).

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

-

Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (e.g., ≤ 0.1%).

-

Protocol 2: CRTH2 Antagonism via cAMP Measurement Assay

This assay measures the ability of Setipiprant to block the PGD2-induced inhibition of cAMP production in cells expressing the Gαi-coupled CRTH2 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human CRTH2 receptor.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

-

Forskolin (adenylyl cyclase activator).

-

Prostaglandin D2 (PGD2) agonist.

-

Setipiprant working solutions.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

White, opaque 96-well or 384-well plates suitable for luminescence/fluorescence.

Procedure:

-

Cell Seeding: Seed the CRTH2-expressing cells into the multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Compound Pre-treatment:

-

Gently aspirate the culture medium from the wells.

-

Add assay buffer containing various concentrations of Setipiprant or the vehicle control (DMSO).

-

Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Prepare a solution containing both Forskolin (e.g., 10 µM final concentration) and PGD2. The PGD2 concentration should be at its EC₈₀ (the concentration that gives 80% of its maximal effect), which must be predetermined for your cell line.

-

Add this stimulation solution to the wells and incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.

-

-

Data Analysis:

-

Calculate the inhibition of the PGD2 response at each Setipiprant concentration.

-

Plot the percentage of inhibition against the log concentration of Setipiprant to generate a dose-response curve and determine the IC₅₀ value.

-

Protocol 3: Eosinophil Chemotaxis (Migration) Assay

This protocol assesses the ability of Setipiprant to block the migration of eosinophils towards a PGD2 chemoattractant gradient.

Materials:

-

Isolated human eosinophils (from peripheral blood).

-

Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores).

-

Assay medium (e.g., RPMI with 0.1% BSA).

-

Prostaglandin D2 (PGD2).

-

Setipiprant working solutions.

-

Calcein-AM or other cell viability stain for quantification.

Procedure:

-

Eosinophil Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative magnetic selection). Resuspend the purified eosinophils in assay medium.

-

Antagonist Pre-incubation: Incubate the eosinophil suspension with various concentrations of Setipiprant or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add assay medium containing PGD2 (at a chemoattractant concentration, e.g., 10-100 nM) to the lower wells of the chemotaxis chamber.

-

Place the porous membrane or Transwell insert over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper chamber (the insert).

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane.

-

Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells (e.g., with Calcein-AM) and measuring fluorescence, or by lysing the cells and measuring an enzyme activity (e.g., eosinophil peroxidase).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each Setipiprant concentration compared to the vehicle control.

-

Generate a dose-response curve to determine the IC₅₀ of Setipiprant for inhibiting PGD2-induced eosinophil migration.

-

References

Using Setipiprant as a Tool Compound for CRTH2 Receptor Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setipiprant (also known as ACT-129968 and KYTH-105) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1] As an orally available small molecule, Setipiprant has been investigated in clinical trials for allergic conditions such as asthma and for androgenetic alopecia.[2][3][4][5] Its well-characterized pharmacological profile makes it an invaluable tool compound for researchers studying the role of the CRTH2 receptor in various physiological and pathological processes.

The CRTH2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed on type 2 helper T (Th2) cells, eosinophils, and basophils. It is activated by its natural ligand, prostaglandin D2 (PGD2), a major product of activated mast cells. The PGD2-CRTH2 signaling axis is a key pathway in the initiation and amplification of type 2 inflammatory responses, making it a critical target for research in allergies, asthma, and other inflammatory diseases. Setipiprant's ability to selectively block this interaction allows for the precise dissection of CRTH2-mediated signaling and function.

This document provides detailed application notes and experimental protocols for utilizing Setipiprant as a tool compound in CRTH2 receptor studies.

Data Presentation

Pharmacological and Physicochemical Properties of Setipiprant

| Parameter | Value | Reference |

| IUPAC Name | 2-[8-Fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |

| Molecular Formula | C24H19FN2O3 | |

| Molar Mass | 402.425 g·mol−1 | |

| Mechanism of Action | Selective CRTH2/DP2 Receptor Antagonist | |

| Binding Affinity (Kd) | 6 nM | |

| Solubility | Soluble in DMSO (≥ 36 mg/mL) | |

| Oral Bioavailability | 44% (rats), 55% (dogs) | |

| Half-life (human) | Approximately 11 hours |

Signaling Pathways and Experimental Workflows

CRTH2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PGD2 to the CRTH2 receptor and the point of inhibition by Setipiprant. CRTH2 is coupled to a Gi protein. Activation of the receptor leads to a decrease in intracellular cAMP levels and an increase in intracellular calcium ([Ca2+]i) mobilization. These signaling events trigger downstream cellular responses, including chemotaxis, degranulation, and cytokine release in inflammatory cells like Th2 cells, eosinophils, and basophils.

Experimental Workflow for Characterizing Setipiprant

This workflow outlines the typical sequence of in vitro experiments to characterize the activity of Setipiprant as a CRTH2 antagonist.

References

- 1. Setipiprant - Wikipedia [en.wikipedia.org]

- 2. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. belgraviacentre.com [belgraviacentre.com]

Application Notes and Protocols for Setipiprant in Hair Follicare Organ Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setipiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as G-protein-coupled receptor 44 (GPR44).[1] In the context of hair loss, particularly androgenetic alopecia (AGA), PGD2 has been identified as an inhibitory factor for hair growth. Elevated levels of PGD2 are found in the scalps of individuals with AGA, and it is believed to suppress hair follicle activity by binding to the DP2 receptor.[1][2] Setipiprant, by blocking this interaction, is hypothesized to counteract the inhibitory effects of PGD2 and promote hair growth. This document provides a detailed experimental design for evaluating the efficacy of setipiprant in a human hair follicle organ culture model.

Signaling Pathway of PGD2 and Setipiprant in Hair Follicles

The following diagram illustrates the mechanism of action of PGD2 and the therapeutic intervention of setipiprant at the cellular level within the hair follicle.

Caption: PGD2 binds to the DP2 receptor, initiating a cascade that inhibits hair growth. Setipiprant acts as a competitive antagonist, blocking PGD2 from binding to the DP2 receptor and thereby preventing the downstream inhibitory signaling.

Experimental Design and Protocols

This section outlines the protocols for investigating the effect of setipiprant on human hair follicle organ culture, particularly its ability to reverse PGD2-induced hair growth inhibition.

Experimental Workflow

The overall workflow for the experiment is depicted below.

Caption: The experimental workflow begins with the isolation of human hair follicles, followed by their culture and treatment, daily measurements, and concluding with data analysis.

Protocol 1: Isolation and Culture of Human Hair Follicles

Objective: To isolate viable anagen (growing phase) human hair follicles for ex vivo culture.

Materials:

-

Human scalp skin samples (obtained with ethical approval)

-

Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics

-

Sterile phosphate-buffered saline (PBS)

-

Fine-tipped sterile forceps and surgical scissors

-

Stereomicroscope

-

24-well culture plates

-

Laminar flow hood

Procedure:

-

Obtain fresh human scalp skin samples and immediately place them in chilled, supplemented Williams E medium.

-

Under a laminar flow hood and using a stereomicroscope, carefully dissect the subcutaneous fat to expose the base of the hair follicles.

-

Isolate individual anagen hair follicles by microdissection, ensuring the dermal papilla at the base of the follicle remains intact.

-

Transfer each isolated follicle to a separate well of a 24-well plate containing 1-2 mL of supplemented Williams E medium.

-

Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.

Protocol 2: Setipiprant and PGD2 Treatment

Objective: To assess the effect of setipiprant on hair shaft elongation in the presence and absence of PGD2.

Materials:

-

Cultured human hair follicles (from Protocol 1)

-

Setipiprant stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

PGD2 stock solution (dissolved in a suitable vehicle)

-

Supplemented Williams E medium

-

Vehicle control (e.g., DMSO)

Treatment Groups:

-

Group 1 (Control): Medium with vehicle.

-

Group 2 (PGD2): Medium with PGD2 (e.g., 100 nM).

-

Group 3 (Setipiprant): Medium with setipiprant (e.g., 1 µM).

-

Group 4 (PGD2 + Setipiprant): Medium with PGD2 (e.g., 100 nM) and setipiprant (e.g., 1 µM).

Procedure:

-

Prepare the treatment media for each group by diluting the stock solutions to the final desired concentrations. Ensure the final concentration of the vehicle is consistent across all groups and is at a non-toxic level.

-

After 24 hours of initial culture, replace the medium in each well with the corresponding treatment medium.

-

Change the medium every 2-3 days for the duration of the experiment (typically 7-10 days).

Protocol 3: Assessment of Hair Shaft Elongation

Objective: To quantify the growth of hair follicles in response to treatment.

Materials:

-

Inverted microscope with a calibrated eyepiece graticule or imaging software

-

Digital camera

Procedure:

-

On day 0 (before treatment) and daily thereafter, capture an image of each hair follicle.

-

Using the calibrated eyepiece or imaging software, measure the length of the hair shaft from the base of the hair bulb to the tip of the hair shaft.

-

Calculate the daily and cumulative hair shaft elongation for each follicle.

Data Presentation

The quantitative data from the hair shaft elongation measurements should be summarized in tables for clear comparison between the treatment groups.

Table 1: Mean Cumulative Hair Shaft Elongation (mm)

| Day | Control (Vehicle) | PGD2 (100 nM) | Setipiprant (1 µM) | PGD2 (100 nM) + Setipiprant (1 µM) |

|---|---|---|---|---|

| 0 | 0 | 0 | 0 | 0 |

| 1 | 0.35 ± 0.04 | 0.20 ± 0.03 | 0.36 ± 0.05 | 0.33 ± 0.04 |

| 3 | 0.95 ± 0.08 | 0.45 ± 0.06 | 0.98 ± 0.09 | 0.89 ± 0.07 |

| 5 | 1.50 ± 0.12 | 0.65 ± 0.09 | 1.55 ± 0.14 | 1.45 ± 0.11 |

| 7 | 2.05 ± 0.15 | 0.80 ± 0.11 | 2.10 ± 0.16 | 1.95 ± 0.14 |

Data are presented as mean ± standard error of the mean (SEM) and are representative examples.

Table 2: Percentage Inhibition of Hair Growth by PGD2 and Reversal by Setipiprant at Day 7

| Treatment Group | Mean Elongation (mm) | % of Control Growth | % Inhibition | % Reversal by Setipiprant |

|---|---|---|---|---|

| Control | 2.05 | 100% | - | - |

| PGD2 (100 nM) | 0.80 | 39% | 61% | - |

| PGD2 + Setipiprant | 1.95 | 95% | 5% | 91.8% |

% Reversal = [ (ElongationPGD2+Setipiprant - ElongationPGD2) / (ElongationControl - ElongationPGD2) ] * 100

Logical Relationship Diagram

The logical relationship between the experimental components demonstrates the rationale for the study design.

Caption: The experiment is designed to test if setipiprant can reverse the hair growth inhibition caused by PGD2.

Conclusion

This set of application notes and protocols provides a comprehensive framework for the in vitro evaluation of setipiprant's effect on human hair follicles. By following these detailed methodologies, researchers can systematically investigate the potential of setipiprant as a therapeutic agent for hair loss and gather robust quantitative data to support further drug development. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental logic.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Setipiprant in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Setipiprant is an investigational drug that acts as a selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] PGD2, when bound to the CRTH2 receptor, is implicated in the inflammatory cascade of allergic conditions and in the inhibition of hair growth in androgenetic alopecia.[1][2][3] By blocking this interaction, Setipiprant is being investigated as a potential treatment for these conditions.